ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-3-13-10(12)7-4-5-8-9(7)11-6(2)14-8/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNVVPXKGDMSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane-Thiazole Ring Construction
The key step in the synthesis is the formation of the 5,6-dihydro-4H-cyclopenta[d]thiazole core. This is typically achieved by cyclization reactions involving thioamide or thiourea derivatives with appropriately substituted cyclopentanone or cyclopentane precursors.
Typical Reaction: Condensation of a cyclopentanone derivative with a thioamide under reflux conditions in polar solvents such as ethanol or acetonitrile facilitates ring closure to form the thiazole ring fused to the cyclopentane.
Catalysts/Reagents: Acidic or basic catalysts may be used to promote cyclization; phosphorus pentasulfide has been employed for sulfur incorporation in related thiazole syntheses.
Introduction of the Methyl Group at Position 2
The methyl substituent at the 2-position of the thiazole ring is generally introduced via alkylation of a precursor compound or by using methyl-substituted starting materials.
Alkylation Method: Treatment of the thiazole intermediate with methylating agents such as methyl iodide under basic conditions.
Alternative Route: Starting from 2-methyl-substituted thioamide or related intermediates to directly incorporate the methyl group during ring formation.
Esterification to Form Ethyl Carboxylate
The carboxylate ester at the 4-position is introduced via esterification reactions, commonly by:
Direct Esterification: Reacting the corresponding carboxylic acid intermediate with ethanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux.
Transesterification: Conversion of other esters or acid derivatives to the ethyl ester using ethanol and acid/base catalysts.
Representative Synthetic Procedure
A literature-based synthetic outline (adapted from analogous thiazole derivatives) is as follows:
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of 2-(substituted)cyclopentanone with thioamide | Reflux in ethanol, acidic catalyst | 60-75 | Formation of cyclopenta[d]thiazole core |
| 2 | Methylation at 2-position | Methyl iodide, base (e.g., K2CO3), DMF, room temperature | 70-85 | Selective alkylation of thiazole nitrogen or carbon |
| 3 | Esterification of carboxylic acid intermediate | Ethanol, H2SO4, reflux 4-6 h | 80-90 | Formation of ethyl ester group |
Analytical and Spectral Confirmation
The final compound is characterized by:
- NMR Spectroscopy: Confirmation of methyl group at position 2 and ethyl ester signals.
- Mass Spectrometry: Molecular ion peak consistent with C11H15NO2S (molecular formula).
- IR Spectroscopy: Ester carbonyl stretch (~1735 cm⁻¹) and thiazole ring vibrations.
- Elemental Analysis: Consistent with calculated C, H, N, S percentages.
Research Findings and Optimization
- Reaction Yields: Optimized by controlling temperature and reaction time; prolonged reflux can lead to side reactions lowering yield.
- Solvent Effects: Polar aprotic solvents like DMF enhance alkylation efficiency.
- Catalyst Selection: Acid catalysts improve esterification rates but require careful neutralization to avoid decomposition.
- Purification: Chromatographic techniques (e.g., silica gel column chromatography) are used to isolate pure product.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Outcome | Key Considerations |
|---|---|---|---|---|
| Cyclopenta[d]thiazole ring formation | Cyclopentanone derivative, thioamide | Reflux in ethanol, acid/base catalyst | Cyclized thiazole core | Control of pH and temperature critical |
| Methylation at 2-position | Methyl iodide, base (K2CO3) | Room temp, DMF solvent | 2-methyl substitution | Avoid over-alkylation |
| Esterification | Carboxylic acid intermediate, ethanol, H2SO4 | Reflux 4-6 h | Ethyl ester formation | Acid catalyst concentration affects yield |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to introduce different substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in Thiazole Derivatives
Several structurally related thiazole esters differ in substituent type and position, influencing their chemical behavior:
Key Findings :
- Steric Influence: The butylaminocarbonyl group in QZ-7076 introduces steric bulk, which could reduce solubility or hinder intermolecular interactions .
Functional Group Modifications: Ester vs. Carboxylic Acid
The carboxylic acid analog (2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid, ) lacks the ethyl ester group. Key differences include:
- Solubility : The ester form (target compound) is more lipophilic, favoring membrane permeability in biological systems.
- Stability : The ester group is susceptible to hydrolysis under acidic or basic conditions, whereas the carboxylic acid is more stable but may form salts .
- Applications : Esters are often used as prodrugs, while carboxylic acids are direct pharmacologically active species .
Heterocycle Substitution: Thiazole vs. Thiophene
Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate () replaces the thiazole with a thiophene ring:
- Hydrogen Bonding : The thiazole’s nitrogen enables hydrogen bonding (e.g., NH···O interactions), critical for crystal packing and supramolecular assembly (). Thiophene lacks this capability, reducing directional intermolecular forces .
- Aromaticity : Thiophene’s electron-rich nature enhances π-π stacking, whereas thiazole’s electronegative nitrogen disrupts electron density, altering reactivity in electrophilic substitutions .
Crystallographic and Structural Insights
The target compound and analogs have likely been analyzed using software like SHELX and WinGX (). Key observations:
- Hydrogen Bonding Networks: Amino-substituted derivatives (e.g., QV-6132 in ) form robust hydrogen bonds, stabilizing crystal lattices. Methyl or halogen substituents rely on weaker van der Waals interactions .
- Validation Metrics : Discrepancies in structure validation (e.g., R-factors, electron density maps) may arise from substituent-induced disorder, as seen in bulky analogs like QZ-7076 .
Biological Activity
Ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure that incorporates both thiazole and cyclopentene moieties. The molecular formula is , and it possesses unique chemical properties that contribute to its biological activity.
Cytotoxicity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported the synthesis of several thiazole derivatives, including this compound, which showed promising cytotoxic activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
The cytotoxicity was assessed using standard assays like MTT or SRB assays, which measure cell viability post-treatment. The results indicated that the compound could induce apoptosis in these cells, suggesting a potential mechanism for its anticancer activity.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest several pathways:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to G1 phase arrest in treated cancer cells.
- Induction of Apoptosis : Evidence indicates that the compound activates caspase pathways, which are critical in programmed cell death .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in cells treated with thiazole derivatives, which may contribute to oxidative stress and subsequent cell death .
Research Findings and Case Studies
A comprehensive analysis of various studies highlights the biological potential of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against HeLa and MCF-7 cells with IC50 values in the micromolar range. |
| Study 2 | Investigated the compound's ability to induce apoptosis through ROS generation and caspase activation. |
| Study 3 | Explored structure-activity relationships (SAR) showing that modifications to the thiazole ring enhance biological activity. |
Q & A
Q. What are the optimized synthetic routes for ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, and how can reaction conditions be tailored to improve yield?
The synthesis of thiazole-carboxylate derivatives often involves cyclization reactions. For example, ethyl 2-amino-thiazole-4-carboxylate analogs are synthesized via condensation of ethyl 2-bromoacetate with thiourea under alkaline conditions, followed by cyclization . Reaction optimization may include adjusting pH, temperature (e.g., reflux in ethanol), and stoichiometric ratios. Continuous flow reactors and automated systems can enhance purity and scalability . For cyclopenta-thiophene scaffolds, halogenation and nitration under controlled conditions (e.g., using HNO₃/H₂SO₄) are critical for regioselectivity .
Q. How can structural characterization of this compound be performed using crystallographic and spectroscopic methods?
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.7407 Å, b = 9.1005 Å, and c = 10.5035 Å have been reported for structurally similar cyclopenta-thiophene carboxylates . NMR spectroscopy (¹H and ¹³C) is essential for confirming functional groups: in related compounds, signals at δ 4.08 ppm (q, 2H) and δ 1.18 ppm (t, 3H) correspond to the ethyl ester moiety, while thiazole protons appear at δ 7.78 ppm (s, 1H) .
Q. What strategies are effective for functionalizing the thiazole and cyclopenta rings to generate derivatives?
The thiazole ring undergoes electrophilic substitution at the 5-position, while the cyclopenta moiety can be functionalized via halogenation or oxidation. For example, chlorination with POCl₃ or bromination with NBS introduces halogens for further cross-coupling reactions (e.g., Suzuki-Miyaura) . The ester group can be hydrolyzed to a carboxylic acid for amide coupling, as demonstrated in peptidomimetic synthesis .
Advanced Questions
Q. What computational methods are used to predict the electronic properties and reactivity of this compound?
Time-dependent density functional theory (TD-DFT) is employed to analyze excited-state intramolecular proton transfer (ESIPT) and frontier molecular orbitals (FMOs). For thiophene-thiazole hybrids, DFT studies at the B3LYP/6-31G(d) level reveal charge transfer dynamics and solvatochromic effects, aiding in designing optoelectronic materials . Molecular docking can also predict binding affinities to biological targets (e.g., kinases) .
Q. How does this compound interact with biological targets in drug discovery studies?
Thiazole-carboxylates exhibit activity via inhibition of platelet aggregation or viral replication, as seen in structurally related derivatives (e.g., inhibition of thrombin or HIV protease) . The cyclopenta-thiophene core may intercalate with DNA or bind to hydrophobic enzyme pockets. In vitro assays (e.g., MTT for cytotoxicity) and in silico ADMET profiling are recommended for prioritizing analogs .
Q. What role does this compound play in materials science, particularly in conducting polymers?
Cyclopenta-thiophene derivatives are precursors for π-conjugated polymers with tunable bandgaps. Electropolymerization of ethyl carboxylate-substituted thiophenes yields films with conductivity >10⁻² S/cm, applicable in organic field-effect transistors (OFETs) . Substituent effects (e.g., methyl vs. nitro groups) on charge mobility can be analyzed via cyclic voltammetry and UV-vis spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
